molecular formula C10H12OS B3390449 Cyclopentyl(thiophen-2-yl)methanone CAS No. 99186-05-7

Cyclopentyl(thiophen-2-yl)methanone

Cat. No. B3390449
CAS RN: 99186-05-7
M. Wt: 180.27 g/mol
InChI Key: ZLEDQHMUUGXXTD-UHFFFAOYSA-N
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Description

Cyclopentyl(thiophen-2-yl)methanone is a chemical compound with the molecular formula C10H12OS and a molecular weight of 180.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group attached to a thiophen-2-yl group through a methanone functional group . The InChI code for this compound is 1S/C10H12OS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8H,1-2,4-5H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not available .

Scientific Research Applications

Cyclopentyl(thiophen-2-yl)methanone has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a biological agent. It has also been used in the synthesis of other organic compounds, such as cyclopentyl-thiophene derivatives, which have potential applications in the fields of medicine and agriculture.

Mechanism of Action

Cyclopentyl(thiophen-2-yl)methanone has been studied for its potential use as a biological agent. It has been found to interact with certain proteins in the body, leading to the activation or inhibition of certain biochemical pathways. For example, this compound has been found to interact with the enzyme cytochrome P450, leading to the inhibition of the enzyme’s activity and thus the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential use as a biological agent. It has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to have an inhibitory effect on the enzyme cytochrome P450, leading to the inhibition of certain metabolic pathways. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, leading to the inhibition of certain neurotransmitter pathways. In addition, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase, leading to the inhibition of certain inflammatory pathways.

Advantages and Limitations for Lab Experiments

Cyclopentyl(thiophen-2-yl)methanone has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is stable and can be stored for long periods of time. One limitation is that it is toxic and should be handled with care. Another limitation is that its effects on biological systems are not yet fully understood, so caution should be taken when using it in experiments.

Future Directions

There are several potential future directions for research on Cyclopentyl(thiophen-2-yl)methanone. One potential direction is to further study its effects on biological systems, such as its effects on enzymes, neurotransmitter pathways, and inflammatory pathways. Another potential direction is to develop new methods for synthesizing this compound and other related compounds. Additionally, further research could be done on the potential applications of this compound, such as its use as a catalyst in organic synthesis and its use as a reagent in the synthesis of pharmaceuticals. Finally, further research could be done on the potential toxicity of this compound and other related compounds.

Safety and Hazards

This compound has been classified as Acute Tox. 4 with hazard statements H302, H312, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclopentyl(thiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEDQHMUUGXXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305971
Record name Cyclopentyl-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99186-05-7
Record name Cyclopentyl-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99186-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentanecarboxylic acid chloride, prepared from 100 mmol cyclopentanecarboxylic acid and 120 mmol of thionyl chloride, was dissolved in 100 mL of methylene chloride, and the solution was cooled in an ice bath. Thiophene (13.4 mL, 100 mmol) and SnCl4 (25 mL of a 1M solution in methylene chloride) were added. The reaction was warmed to room temperature and stirred for 72 hours. The reaction was quenched with 1 N HCl, and the mixture was extracted with three portions of methylene chloride. The organic extract was washed with satd aqueous NaHCO3, was dried over MgSO4, and filtered through a pad of silica gel. The solvent was removed by rotary evaporation to give 12.28 g of crude product, which was used without further purification.
Quantity
0 (± 1) mol
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reactant
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100 mmol
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120 mmol
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13.4 mL
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reactant
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solution
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100 mL
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Synthesis routes and methods II

Procedure details

Graphite (6.0 g) was added to a mixture of thiophene (2.46 g, 29.2 mmol) and cyclopentanecarboxylic acid chloride (29.2 mmol assumed--the crude mixture from Example 1) in 50 mL of o-dichlorobenzene. The mixture was heated and kept at 80° C. for 1.5 hours. It is understood that lower temperatures can be used for longer times, or higher temperatures for shorter times while achieving good yields of cyclopentyl 2-thienyl ketone. After cooling down to room temperature, graphite was removed by filtration and washed with a small portion of the o-dichlorobenzene solvent. The product mixture was subjected to mild heating to remove the residual amount of HCl. The crude cyclopentyl 2-thienyl ketone of 84% purity (GC, area % analysis) was transferred, without purification, to the bromination step of Example 3.
[Compound]
Name
Graphite
Quantity
6 g
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reactant
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2.46 g
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0 (± 1) mol
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of 8.8 g (105 mmol, 1.2 equivs.) of thiophene and 10.0 g (88 mmol) of cyclopentanecarboxylic acid in 20 g of polyphosphoric acid was stirred at 75° C. for 2 hours. The reaction mixture was diluted with water and extracted with o-dichlorobenzene to afford 99% pure product (GC, area % analysis). The mixture was azeotropically dried by stripping a small portion of the solvent. The crude cyclopentyl 2-thienyl ketone solution was then used without purification, for the bromination step of Example 2.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
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[Compound]
Name
polyphosphoric acid
Quantity
20 g
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solvent
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0 (± 1) mol
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Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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